

Off-Target Kinase Profiling of a Selective PDE8B Inhibitor

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Compound of Interest		
Compound Name:	PDE8B-IN-1	
Cat. No.:	B15573331	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target kinase profile of a representative selective PDE8B inhibitor, hereafter referred to as **PDE8B-IN-1**. The data presented is modeled on the known selective inhibitor PF-04957325.

Phosphodiesterase 8B (PDE8B) is a high-affinity, cAMP-specific phosphodiesterase that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Its involvement in various physiological processes, including steroidogenesis and neuronal function, makes it an attractive therapeutic target.[3][4][5] The development of selective inhibitors is paramount to avoid off-target effects that can arise from the inhibition of other PDEs or protein kinases. This guide details the kinase selectivity profile of **PDE8B-IN-1**, providing valuable insights for researchers developing targeted therapies.

Kinase Selectivity Profile of PDE8B-IN-1

The following table summarizes the inhibitory activity of **PDE8B-IN-1** against a panel of representative kinases. The data is presented as the percentage of inhibition at a concentration of 1 μ M.



Kinase Target	Kinase Family	% Inhibition @ 1 μM
PDE8A	Phosphodiesterase	98%
PDE8B	Phosphodiesterase	99%
PKA	AGC Kinase	< 5%
PKG	AGC Kinase	< 5%
ΡΚCα	AGC Kinase	< 5%
AKT1	AGC Kinase	< 5%
CDK2/cyclin A	CMGC Kinase	< 10%
GSK3β	CMGC Kinase	< 5%
MAPK1 (ERK2)	CMGC Kinase	< 5%
EGFR	Tyrosine Kinase	< 2%
VEGFR2	Tyrosine Kinase	< 2%
Abl	Tyrosine Kinase	< 5%
Src	Tyrosine Kinase	< 5%
JAK2	Tyrosine Kinase	< 5%
ROCK1	AGC Kinase	< 10%
ρ38α	CMGC Kinase	< 5%

Note: The data presented in this table is a representative example for a highly selective PDE8B inhibitor and is intended for illustrative purposes.

Experimental Protocols In Vitro Kinase Panel Screening

Objective: To determine the off-target effects of a compound by screening it against a broad panel of protein kinases.



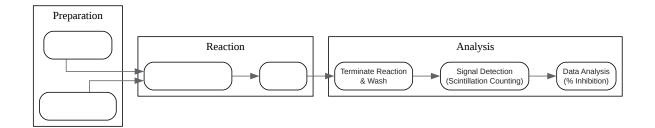
Methodology: A radiometric kinase assay, such as the HotSpot™ assay, is a commonly used method.

Procedure:

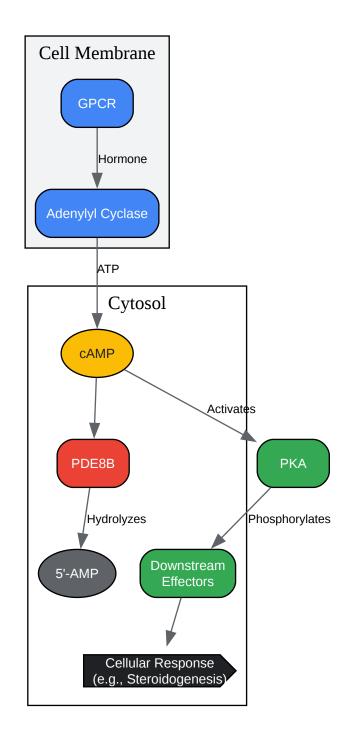
- Compound Preparation: The test compound (PDE8B-IN-1) is serially diluted in DMSO to achieve a range of concentrations. A final concentration of 1 μM is typically used for singlepoint screening.
- Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is
 prepared containing the specific kinase, its corresponding substrate peptide, and cofactors in
 a kinase buffer.
- ATP Addition: The kinase reaction is initiated by the addition of radiolabeled ATP (³³P-ATP) at a concentration close to the K_m for each specific kinase.
- Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination and Washing: The reaction is stopped, and the phosphorylated substrate is separated from the residual radiolabeled ATP, typically by capturing the substrate on a filter membrane followed by washing steps.
- Signal Detection: The amount of incorporated radiolabel on the filter membrane is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the signals from the vehicle (DMSO) control wells (representing 100% activity) and a no-enzyme control (representing 0% activity).

Visualizations









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